6-Azaspiro[4.5]decane
Overview
Description
“6-Azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones .
Synthesis Analysis
The synthesis of azaspiro[4.5]decane involves a domino reaction, which includes highly regioselective C–C coupling and spiro scaffold steps . In another synthesis strategy, halichlorine and pinnaic acid, which are structurally related natural alkaloids isolated from different marine organisms, demonstrate a wide range of biological effects .
Molecular Structure Analysis
The molecular weight of 6-Azaspiro[4.5]decane is 139.24 . The InChI code for this compound is 1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2
.
Physical And Chemical Properties Analysis
6-Azaspiro[4.5]decane has a density of 0.9±0.1 g/cm3, a boiling point of 205.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.2±3.0 kJ/mol, and it has a flash point of 72.7±16.5 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .
Scientific Research Applications
-
Anticancer Activity
- Field : Medicinal Chemistry
- Application : New 1-thia-azaspiro [4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The anticancer activity of these synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
- Method : The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro [4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
- Results : A number of compounds showed moderate to high inhibition activities .
-
Synthesis of Spirotetramat
- Field : Organic Chemistry
- Application : cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, the key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .
- Method : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- Results : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
-
Synthesis of Spirocyclotriphosphazenes
- Field : Organic Chemistry
- Application : 1,4-Dioxa-8-azaspiro decane was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Asymmetric Total Synthesis Strategies of Halichlorine and Pinnaic Acid
- Field : Medicinal Chemistry
- Application : Halichlorine and pinnaic acid are structurally related natural alkaloids isolated from different marine organisms. These two marine alkaloids bearing a 6-azaspiro [4.5]decane skeleton demonstrate a wide range of biological effects .
- Method : The asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro [4.5]decane skeleton as the key intermediate .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Carbohydrate Spiro-heterocycles via Radical Chemistry
- Field : Organic Chemistry
- Application : This review summarizes the current status of the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Glycosylated Derivatives
- Field : Organic Chemistry
- Application : The deportation (deacetylation) reaction was carried out for two of the latter synthesized thioglycosides; one has the glucopyranosyl moiety (six carbon sugar part) and the other incorporates a xylopyranosyl unit (five carbon glycosyl) .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Ring Expansion Approach
- Field : Organic Chemistry
- Application : The ring expansion of benzocyclobutenols substituted with a pyridyl group was used to facilitate the construction of azaspiro[4.5]decane skeletons .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
6-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEQFLLZBBTQHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626578 | |
Record name | 6-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[4.5]decane | |
CAS RN |
177-17-3 | |
Record name | 6-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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